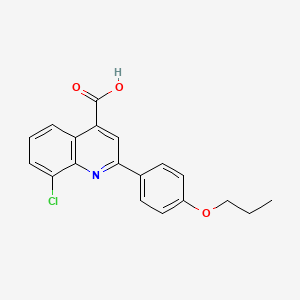
8-氯-2-(4-丙氧基苯基)喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "8-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss various quinoline derivatives, which are structurally related to the compound . Quinoline derivatives are known for their diverse biological activities, including antibacterial properties, as seen in the synthesis of new N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids, which showed appreciable antibacterial activity .
Synthesis Analysis
The synthesis of quinoline derivatives can involve interactions between different quinoline carboxylic acids and other reagents. For instance, the interaction between 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and primary α-amino acids in aqueous ethanolic NaHCO3 led to the formation of N-(4-oxoquinolin-7-yl)-α-amino acids. These compounds were further processed to yield pyrido[2,3-f]quinoxaline-8-carboxylic acids and their N4-acetylated derivatives . Another example is the improved Doebner–Miller reaction used to synthesize 2-alkyl-8-quinoline carboxylic acids .
Molecular Structure Analysis
The molecular structures of quinoline derivatives are characterized by various analytical techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline was determined to have a chair-like conformation with a screw structure formed by the four rings in the benzo[f]cyclohepta[c]quinoline moiety . Additionally, the crystal structure of chlorotriphenyl(quinolinium-2-carboxylato)tin(IV) monohydrate revealed a five-coordinate tin(IV) atom with a trigonal bipyramidal geometry .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including proton-transfer reactions and complex formation. For instance, the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with different quinoline derivatives formed one-dimensional hydrogen-bonded chain structures . The interaction of 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester with chloral hydrate and hydroxylamine hydrochloride led to the formation of a novel tricyclic system, 1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystal structure of the synthesized 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline indicated a dense packing with a density of 1.250 g·cm-3 . The hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids showed short hydrogen bonds between the pyridine N atom and a carboxyl O atom, which can affect the compound's solubility and reactivity .
科学研究应用
合成和生物活性
微波诱导合成和抗癌活性:一项研究展示了使用微波辐射合成氨基和氟代取代的喹啉-4-羧酸衍生物,这些衍生物对各种癌细胞系显示出显着的抗癌活性。这种合成方法提供了诸如更短的反应时间和高产率等优势。该研究还探讨了凋亡 DNA 片段和对接研究,以了解这些化合物的作用机制 (巴特、阿格拉瓦尔和帕特尔,2015 年)。
Cu2+ 检测的荧光化学传感器:合成了一种新型喹啉衍生物,并与碳点结合使用,为自来水中的 Cu2+ 离子检测创建了“关闭”荧光化学传感器。该化学传感器表现出高灵敏度、选择性和优异的荧光稳定性,表明其在环境监测中的潜力 (李、黄、朱、吉和童,2016 年)。
抗菌活性:另一项研究重点关注微波辐照合成 2-苯基-7-取代喹啉-4-羧酸衍生物。这些化合物对各种革兰氏阳性菌和革兰氏阴性菌表现出广谱抗菌活性,突出了它们作为抗菌剂的潜力 (巴特和阿格拉瓦尔,2010 年)。
未来方向
属性
IUPAC Name |
8-chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-10-24-13-8-6-12(7-9-13)17-11-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-9,11H,2,10H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWNEAJELOWVML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

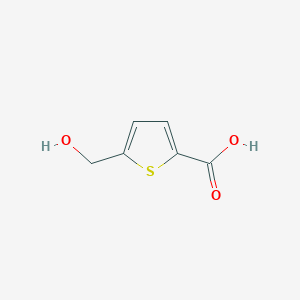

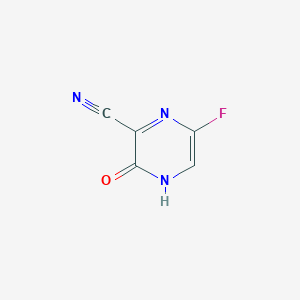
![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)
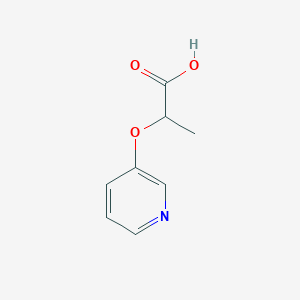
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

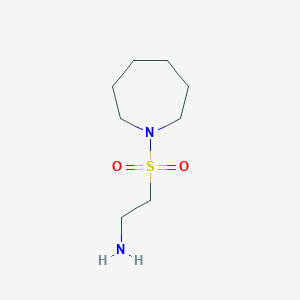

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

